molecular formula C5H9F2NO B2405720 5,5-Difluorooxan-3-amine CAS No. 1418199-75-3

5,5-Difluorooxan-3-amine

Cat. No. B2405720
M. Wt: 137.13
InChI Key: RQKUDMMYRXKFBS-UHFFFAOYSA-N
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Description

5,5-Difluorooxan-3-amine is a chemical compound with the molecular formula C5H9F2NO and a molecular weight of 137.13 . It is also known by other synonyms such as 5,5-difluorotetrahydro-2H-pyran-3-amine .

Scientific Research Applications

Theoretical and Experimental Properties

5,5-Difluorooxan-3-amine and its derivatives have been explored in both experimental and theoretical studies. For instance, 5,5-dimethyl 3-amino-cyclohex-2-en-1-one, a derivative, has been examined using spectroscopies like NMR, FT-Raman, FT-IR, and UV–Visible. Theoretical studies performed using Density Functional Theory (DFT) have been used to compare bond lengths and angles, vibrational frequencies, and to simulate infrared and Raman spectra. These studies provide insights into the electronic properties and charge distribution within the molecule, which can be critical for applications in material science and molecular engineering (Fatima et al., 2021).

Catalysis and Chemical Reactions

Research has also focused on the use of 5,5-Difluorooxan-3-amine derivatives in catalysis and chemical synthesis. For example, studies on Cp*Rh(III)-catalyzed C-H amination reactions have revealed new utilities of certain derivatives as efficient amino sources. These studies are crucial for understanding the mechanics of chemical reactions and for developing more efficient synthesis methods for complex molecules (Park et al., 2015).

Bio-based Applications

In the realm of bio-based applications, amines, including derivatives of 5,5-Difluorooxan-3-amine, are key monomers for the synthesis of various polymers. These polymers have potential applications in industries such as automotive, aerospace, building, and health. Research in this area focuses on synthesizing biobased primary and secondary amines from biomass, thereby offering a sustainable alternative to traditional, petroleum-based amines (Froidevaux et al., 2016).

Fluorinated Solvents and Coordination Properties

The study of perfluoroethyl amines, closely related to 5,5-Difluorooxan-3-amine, has been crucial in understanding the coordinative properties of highly fluorinated solvents with amino groups. These solvents are used in a variety of applications, and understanding their interactions with inorganic monocations can have significant implications for their use in different fields (Boswell et al., 2005).

Direct Synthesis of Amides

Research on the direct synthesis of amides from carboxylic acids and amines, including 5,5-Difluorooxan-3-amine derivatives, has been a significant area of study. This research is important for understanding and improving synthesis methods for a wide range of amides, which are crucial in various chemical industries (Lanigan et al., 2013).

properties

IUPAC Name

5,5-difluorooxan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F2NO/c6-5(7)1-4(8)2-9-3-5/h4H,1-3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQKUDMMYRXKFBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COCC1(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,5-Difluorooxan-3-amine

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